molecular formula C17H18FN3O3 B2549501 (E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2035022-73-0

(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2549501
CAS No.: 2035022-73-0
M. Wt: 331.347
InChI Key: VTCPTMQEDKXWIU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H18FN3O3 and its molecular weight is 331.347. The purity is usually 95%.
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Scientific Research Applications

Virtual Screening and Optimization for Serotonin Receptor Ligands

A virtual screening campaign targeting serotonin receptors identified a structurally unique compound with potential pro-cognitive properties. The initial hit, 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol, exhibited significant activity at the 5-HT6 receptor. Further optimization led to a derivative with dual activity at 5-HT6 and 5-HT2A receptors, showing promise as a novel antipsychotic or antidepressant agent with pro-cognitive effects (Staroń et al., 2019).

Synthesis of Heterobicyclic Amplifiers for Phleomycin

Research on the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate led to the synthesis of 6-methylpyrimidin-4(3H)-ones, which included furan-2'-yl substituted derivatives. These compounds were explored for their ability to amplify the effects of phleomycin against Escherichia coli, demonstrating the potential for heterobicyclic compounds in enhancing antibiotic efficacy (Brown & Cowden, 1982).

N-Alkylated Pyridin-2(1H)-one Derivatives

A study focused on the synthesis of novel N-substituted pyridin-2(1H)-one derivatives, including reactions with various alkylamines and diaminoalkanes. These compounds were characterized and evaluated for antibacterial activity, showcasing the versatility of pyridin-2(1H)-ones in medicinal chemistry applications (Sharma et al., 2016).

Antibacterial Pyridonecarboxylic Acids

Research into pyridonecarboxylic acids yielded novel compounds with enhanced antibacterial properties. Among them, derivatives with cyclic amino groups at C-7 demonstrated significant activity, surpassing that of existing antibiotics like enoxacin. This work contributes to the development of new antibacterial agents with broad-spectrum activity (Egawa et al., 1984).

Properties

IUPAC Name

(E)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-2-14-16(18)17(20-11-19-14)24-13-7-8-21(10-13)15(22)6-5-12-4-3-9-23-12/h3-6,9,11,13H,2,7-8,10H2,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCPTMQEDKXWIU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C=CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.